molecular formula C8H15NO6 B12085689 D-Glucose, 3-acetamido-3-deoxy- CAS No. 606-01-9

D-Glucose, 3-acetamido-3-deoxy-

Cat. No.: B12085689
CAS No.: 606-01-9
M. Wt: 221.21 g/mol
InChI Key: COOPVYPQMRXUHU-LXGUWJNJSA-N
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Description

D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :

    Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.

    Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.

    Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.

    Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.

    Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.

Industrial Production Methods

Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 3-acetamido-3-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amino group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or anhydrides.

Major Products

    Oxidation: Keto derivatives of D-Glucose, 3-acetamido-3-deoxy-.

    Reduction: Amino derivatives.

    Substitution: Various substituted amino sugars depending on the reagents used.

Scientific Research Applications

D-Glucose, 3-acetamido-3-deoxy- has numerous applications in scientific research :

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.

    Biology: Plays a role in the study of bacterial cell wall structures and functions.

    Medicine: Investigated for its potential use in developing antibiotics and other therapeutic agents.

    Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical pathways.

Mechanism of Action

The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.

    D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.

    D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.

Uniqueness

D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .

Properties

CAS No.

606-01-9

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1

InChI Key

COOPVYPQMRXUHU-LXGUWJNJSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(=O)NC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

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